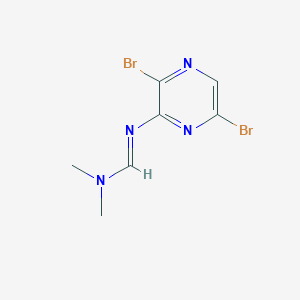
1,2,3,4-tetrahydronaphthalene-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-tetrahydronaphthalene-1-carbonyl chloride is an organic compound with the molecular formula C11H11ClO. It is a derivative of 1,2,3,4-tetrahydronaphthalene, which is a bicyclic hydrocarbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
1,2,3,4-tetrahydronaphthalene-1-carbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1,2,3,4-tetrahydronaphthalene with thionyl chloride (SOCl2) under reflux conditions. This reaction converts the hydroxyl group of 1,2,3,4-tetrahydronaphthalene into a carbonyl chloride group, yielding 1,2,3,4-tetrahydro-naphthalene-1-carbonyl chloride .
Industrial production methods typically involve the catalytic hydrogenation of naphthalene or the hydrocracking of phenanthrene. These processes yield 1,2,3,4-tetrahydronaphthalene, which can then be converted to 1,2,3,4-tetrahydro-naphthalene-1-carbonyl chloride using the aforementioned synthetic route .
Análisis De Reacciones Químicas
1,2,3,4-tetrahydronaphthalene-1-carbonyl chloride undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1,2,3,4-tetrahydronaphthalene-1-carbonyl chloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2,3,4-tetrahydro-naphthalene-1-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical compounds. This reactivity is utilized in various synthetic and industrial processes .
Comparación Con Compuestos Similares
1,2,3,4-tetrahydronaphthalene-1-carbonyl chloride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydronaphthalene: This compound is a precursor to 1,2,3,4-tetrahydro-naphthalene-1-carbonyl chloride and shares similar chemical properties.
1,2,3,4-Tetrahydroisoquinoline: This compound has a similar bicyclic structure and is used in the synthesis of various alkaloids and pharmaceuticals.
This compound is unique due to its specific reactivity and applications in various fields of scientific research and industry.
Propiedades
Fórmula molecular |
C11H11ClO |
|---|---|
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydronaphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C11H11ClO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2 |
Clave InChI |
AKARIZHKZBLDNW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=CC=CC=C2C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[(Prop-2-yn-1-yl)sulfanyl]-1H-indole](/img/structure/B8760965.png)

